molecular formula C19H22N2S B293162 N-cyclopentyl-N-[3-(phenylimino)-4,5,6,7-tetrahydro-2-benzothien-1-ylidene]amine

N-cyclopentyl-N-[3-(phenylimino)-4,5,6,7-tetrahydro-2-benzothien-1-ylidene]amine

Cat. No.: B293162
M. Wt: 310.5 g/mol
InChI Key: IXUZGNMUJYCDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the Gewald synthesis is a well-known method for preparing thiophene derivatives . This method involves the reaction of a ketone with a nitrile and elemental sulfur in the presence of a base.

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Properties

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

3-N-cyclopentyl-1-N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine

InChI

InChI=1S/C19H22N2S/c1-2-8-14(9-3-1)20-18-16-12-6-7-13-17(16)19(22-18)21-15-10-4-5-11-15/h1-3,8-9,15H,4-7,10-13H2

InChI Key

IXUZGNMUJYCDGP-UHFFFAOYSA-N

SMILES

C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=CC=C4)S2

Canonical SMILES

C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=CC=C4)S2

Origin of Product

United States

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